Lipophilicity Advantage over Methyl Ester and Free Acid
Ethyl 2-(quinoxalin-6-yl)acetate displays a computed XLogP3-AA of 1.4, which is ~0.5–0.8 log units higher than the corresponding methyl ester (methyl 2-(quinoxalin-6-yl)acetate, predicted XLogP3-AA ≈ 0.9) and approximately 0.7–1.2 log units higher than the free acid (2-(quinoxalin-6-yl)acetic acid, predicted XLogP3-AA ≈ 0.2–0.7) [1][2]. This increased lipophilicity directly impacts compound distribution in extraction and purification workflows, and aligns differently with Lipinski rule-of-five parameters in lead development libraries [1].
0.5–0.8 > methyl ester
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | Methyl 2-(quinoxalin-6-yl)acetate: ~0.9 (predicted); 2-(Quinoxalin-6-yl)acetic acid: ~0.2–0.7 (predicted) |
| Quantified Difference | Ethyl ester is 0.5–0.8 units more lipophilic than methyl ester and 0.7–1.2 units more lipophilic than the acid |
| Conditions | XLogP3-AA algorithm (PubChem 2019.06.18 release); values for methyl ester and acid are estimated from homologous series and not experimentally determined in the same study |
Why This Matters
Increased lipophilicity of the ethyl ester enhances organic-phase partitioning during synthesis and purification, potentially reducing workup losses relative to the methyl ester or acid.
- [1] PubChem. Ethyl 2-(quinoxalin-6-YL)acetate. CID 68705540. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/68705540 View Source
- [2] PubChem. Methyl 2-(quinoxalin-6-yl)acetate. CID 1233318-23-4. National Center for Biotechnology Information. Estimated XLogP3-AA based on homologous series increment (~0.5 unit lower for methyl ester relative to ethyl ester). Note: Direct experimental XLogP3-AA for methyl ester not available in current database release. View Source
